

Quercetin pentaacetate chemical properties and structure

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Compound of Interest

Compound Name: Quercetin pentaacetate

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Quercetin Pentaacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin pentaacetate, a synthetic derivative of the naturally occurring flavonoid quercetin, offers enhanced stability and bioavailability, making it a compound of significant interest for pharmaceutical research and development. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for **quercetin pentaacetate**. It further explores the key signaling pathways implicated in its biological activity, offering a foundation for future research and drug discovery initiatives.

Chemical Properties and Structure

Quercetin pentaacetate (IUPAC Name: 3,5,7-tris(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-4H-1-benzopyran-4-one) is the penta-acetylated form of quercetin. The acetylation of the five hydroxyl groups of quercetin modifies its physicochemical properties, notably increasing its lipophilicity and potential for cellular uptake.

Tabulated Chemical Properties

The following table summarizes the key chemical and physical properties of **quercetin pentaacetate**.

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₀ O ₁₂	[1][2][3][4][5]
Molecular Weight	512.42 g/mol	[1][2][3][4]
Melting Point	193 °C	[1][6]
Boiling Point (Predicted)	666.4 ± 55.0 °C	[1]
Density (Predicted)	1.45 ± 0.1 g/cm ³	[1][6]
Appearance	Beige solid	[1]
Solubility	Soluble in Dichloromethane, Ethyl Acetate, DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (2 mg/ml).[1][5]	
Storage Temperature	-20°C	[1][3]
Stability	Stable for at least 4 years when stored properly.[5]	

Chemical Structure

- IUPAC Name: 2-(acetyloxy)-4-[3,5,7-tris(acetyloxy)-4-oxo-4H-chromen-2-yl]phenyl acetate[7]
- CAS Number: 1064-06-8[1][3][4][5]
- SMILES:
CC(=O)OC1=CC=C(C2=C(OC(=O)C)C(=O)C3=C(O2)C=C(OC(=O)C)C=C3OC(=O)C)C=C1OC(=O)C[5]
- InChI Key: JQUHMSXLZZWRHU-UHFFFAOYSA-N[5][7]

Experimental Protocols

This section details standardized experimental methodologies for the synthesis and characterization of **quercetin pentaacetate**.

Synthesis of Quercetin Pentaacetate

The synthesis of **quercetin pentaacetate** is typically achieved through the acetylation of quercetin. A general protocol adapted from literature is as follows[7][8]:

Materials:

- Quercetin
- Acetic anhydride
- Pyridine (as a catalyst)
- Dichloromethane
- 10% Hydrochloric acid (HCl)
- Diluted Sodium Hydroxide (NaOH)
- Anhydrous sodium sulfate
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve quercetin in pyridine.
- Add an excess of acetic anhydride to the solution.
- Stir the reaction mixture at room temperature for 24 hours.
- After 24 hours, add dichloromethane to the reaction mixture.
- Wash the organic layer sequentially with 10% HCl, diluted NaOH, and water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and evaporate the solvent using a rotary evaporator to obtain the crude **quercetin pentaacetate**.
- The crude product can be further purified by recrystallization.

Determination of Melting Point

The melting point of **quercetin pentaacetate** can be determined using a standard capillary melting point apparatus.^{[1][2][3][4]}

Materials:

- **Quercetin pentaacetate** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Thermometer

Procedure:

- Finely powder a small amount of the **quercetin pentaacetate** sample.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (193°C).
- Then, decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first liquid appears (T1) and the temperature at which the entire solid has melted (T2).
- The melting point range is reported as T1-T2. For a pure compound, this range should be narrow.

Determination of Solubility

A general qualitative and semi-quantitative method to determine the solubility of **quercetin pentaacetate** in various solvents is described below.^{[5][9][10]}

Materials:

- **Quercetin pentaacetate** sample
- A selection of solvents (e.g., water, ethanol, DMSO, dichloromethane)
- Vortex mixer
- Centrifuge

- UV-Vis Spectrophotometer (for quantitative analysis)

Procedure:

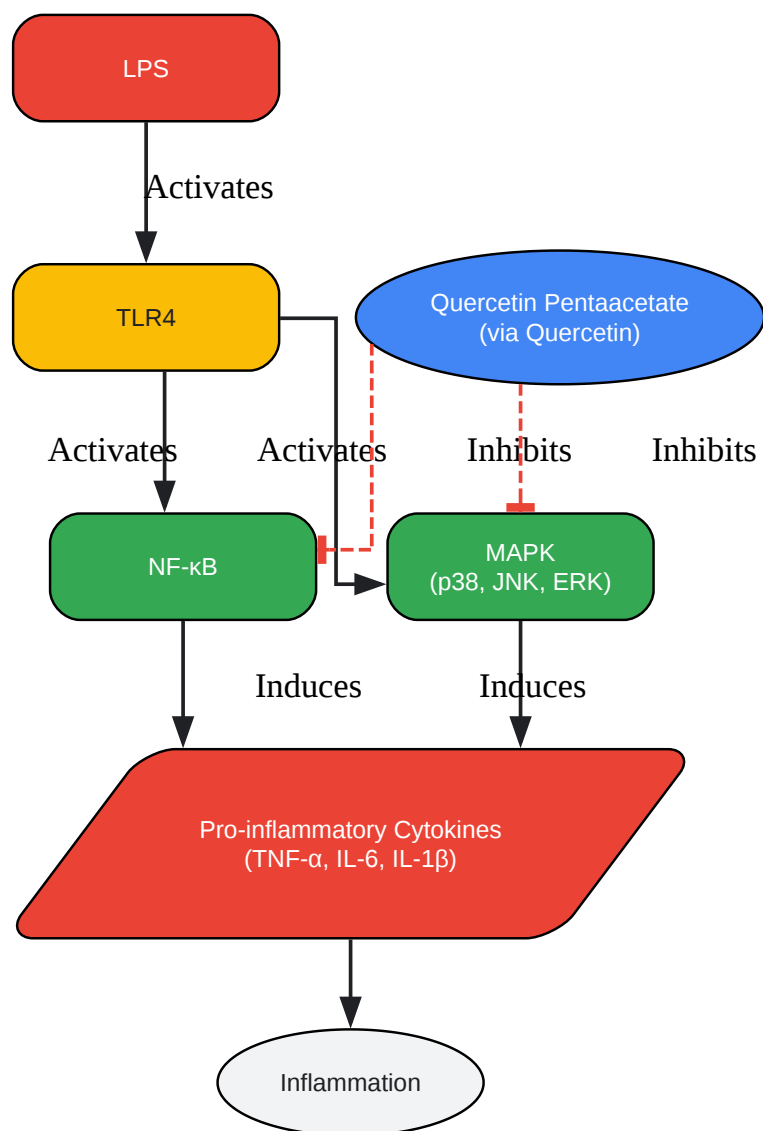
- Add a known excess amount of **quercetin pentaacetate** to a known volume of the solvent in a vial.
- Vortex the mixture vigorously for 2-5 minutes.
- Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) with continuous agitation.
- Centrifuge the suspension to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant.
- For a qualitative assessment, the presence of undissolved solid indicates insolubility or poor solubility.
- For a semi-quantitative assessment, the amount of dissolved solute in the supernatant can be determined by evaporating the solvent and weighing the residue.
- For a quantitative analysis, the concentration of the dissolved **quercetin pentaacetate** in the supernatant can be determined using a suitable analytical method, such as UV-Vis spectrophotometry, by creating a calibration curve with known concentrations.

Biological Activity and Signaling Pathways

While **quercetin pentaacetate** is a synthetic derivative, its biological activities are largely attributed to its parent compound, quercetin. Acetylation is primarily a strategy to enhance its bioavailability. Quercetin is a well-studied flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties. These effects are mediated through the modulation of various cellular signaling pathways.

Anti-Inflammatory Signaling Pathways

Quercetin has been shown to exert its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.^{[11][12][13][14][15]}

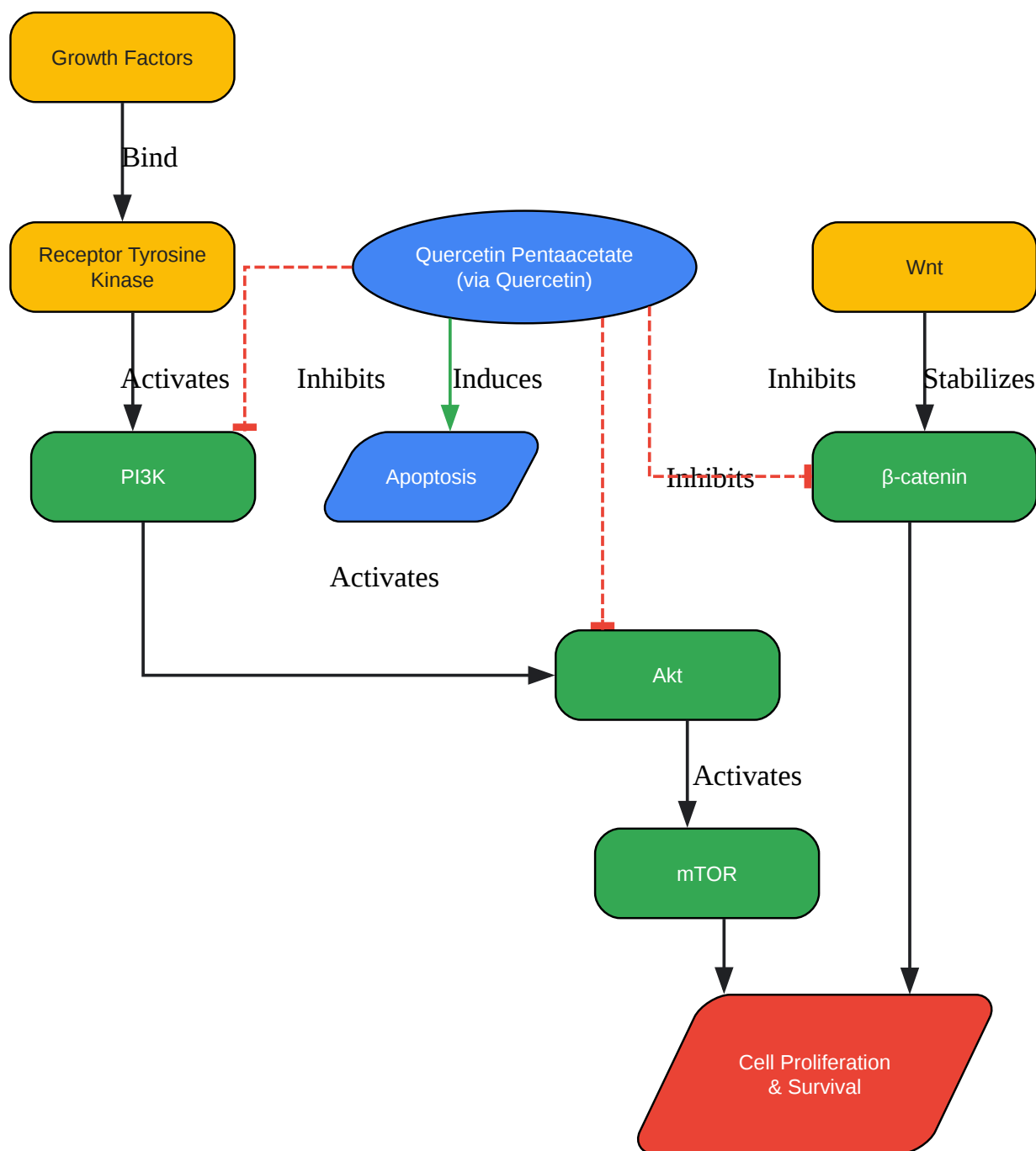


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Quercetin's Inhibition of Pro-inflammatory Pathways.

Anticancer Signaling Pathways

The anticancer effects of quercetin are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. Key signaling pathways modulated by quercetin include the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[16][17][18][19]

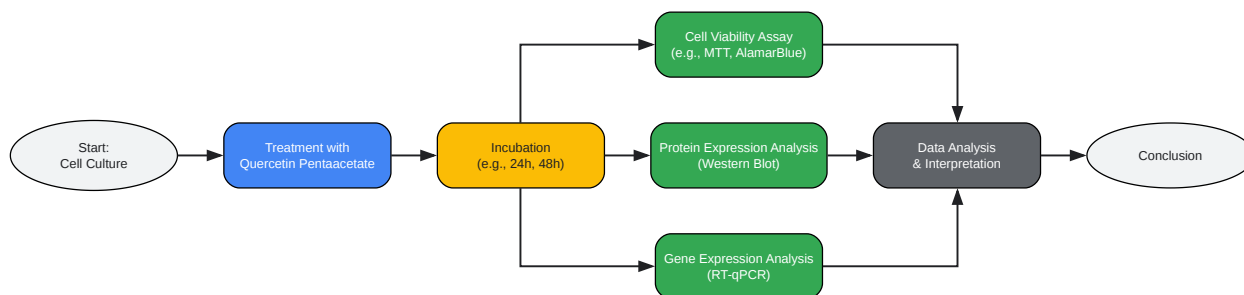


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Quercetin's Modulation of Cancer Cell Signaling.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical experimental workflow for evaluating the bioactivity of **quercetin pentaacetate** in a cell-based assay.



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Workflow for In Vitro Bioactivity Assessment.

Conclusion

Quercetin pentaacetate represents a promising derivative of quercetin with improved physicochemical properties for pharmaceutical applications. Its synthesis is straightforward, and its biological activities, inferred from its parent compound, are significant. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of **quercetin pentaacetate** in various disease models. Further research is warranted to fully elucidate the specific pharmacological profile of **quercetin pentaacetate** and its metabolites in vivo.

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